![molecular formula C15H20N2O2 B14352627 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile CAS No. 91037-59-1](/img/structure/B14352627.png)
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile is an organic compound with a complex structure that includes a nitrile group, an ether linkage, and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-oxobutylamine with phenyl isocyanate to form the intermediate 3-oxobutyl(phenyl)amine. This intermediate is then reacted with 2-bromoethanol to introduce the ethoxy group, followed by a reaction with acrylonitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding sites, affecting the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}butanenitrile
- 3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}pentanenitrile
Uniqueness
3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91037-59-1 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[2-[N-(3-oxobutyl)anilino]ethoxy]propanenitrile |
InChI |
InChI=1S/C15H20N2O2/c1-14(18)8-10-17(11-13-19-12-5-9-16)15-6-3-2-4-7-15/h2-4,6-7H,5,8,10-13H2,1H3 |
InChI Key |
XBSZGNSDTJMVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(CCOCCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


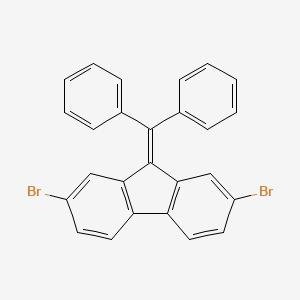
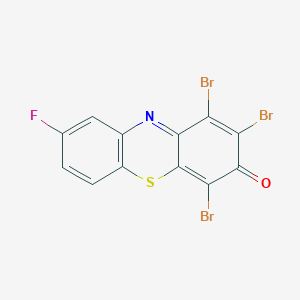

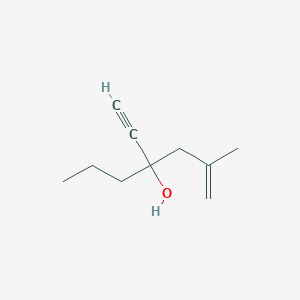
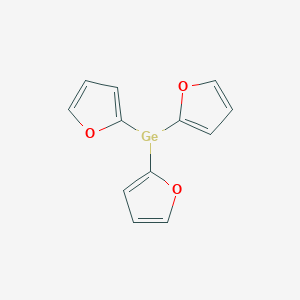
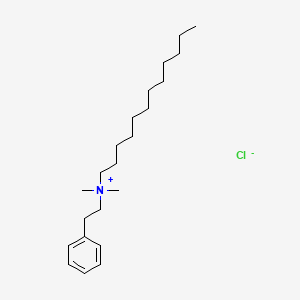
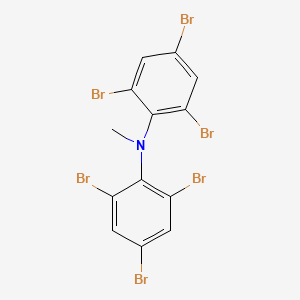
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
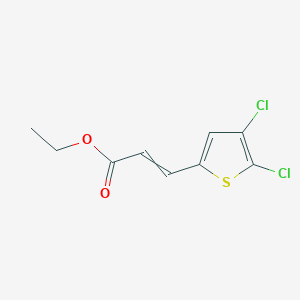
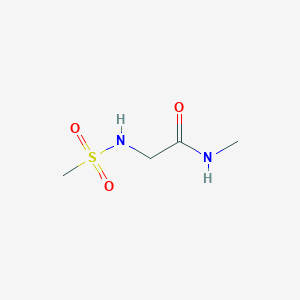
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
